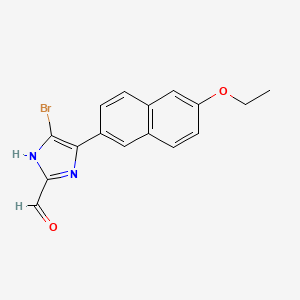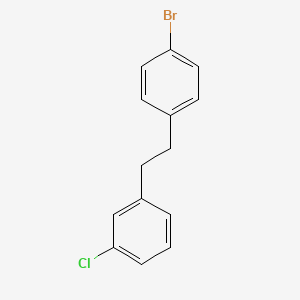
5-Bromo-4-(6-ethoxy-2-naphthyl)imidazole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-(6-ethoxy-2-naphthyl)imidazole-2-carbaldehyde is a synthetic organic compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a bromine atom at the 5th position, an ethoxy group at the 6th position of the naphthyl ring, and an aldehyde group at the 2nd position of the imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-(6-ethoxy-2-naphthyl)imidazole-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthyl Intermediate: The synthesis begins with the preparation of the 6-ethoxy-2-naphthyl intermediate through the ethylation of 2-naphthol.
Bromination: The intermediate is then brominated at the 5th position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Imidazole Ring Formation: The brominated naphthyl intermediate undergoes cyclization with glyoxal and ammonia to form the imidazole ring.
Aldehyde Introduction: Finally, the aldehyde group is introduced at the 2nd position of the imidazole ring through formylation using Vilsmeier-Haack reagent (DMF and POCl3).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted imidazole derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: Nucleophiles like amines, thiols, or alkoxides, often in polar aprotic solvents.
Major Products:
Oxidation: 5-Bromo-4-(6-ethoxy-2-naphthyl)imidazole-2-carboxylic acid.
Reduction: 5-Bromo-4-(6-ethoxy-2-naphthyl)imidazole-2-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-(6-ethoxy-2-naphthyl)imidazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, dyes, and catalysts.
Wirkmechanismus
The mechanism of action of 5-Bromo-4-(6-ethoxy-2-naphthyl)imidazole-2-carbaldehyde is largely dependent on its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromine and ethoxy groups may enhance binding affinity and specificity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of protein function.
Vergleich Mit ähnlichen Verbindungen
4-(6-Methoxynaphthalen-2-yl)imidazole: Similar structure but with a methoxy group instead of an ethoxy group.
5-Bromo-4-(6-methoxy-2-naphthyl)imidazole-2-carbaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness: 5-Bromo-4-(6-ethoxy-2-naphthyl)imidazole-2-carbaldehyde is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The combination of bromine, ethoxy, and aldehyde groups provides a distinct profile for interactions with molecular targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C16H13BrN2O2 |
|---|---|
Molekulargewicht |
345.19 g/mol |
IUPAC-Name |
5-bromo-4-(6-ethoxynaphthalen-2-yl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C16H13BrN2O2/c1-2-21-13-6-5-10-7-12(4-3-11(10)8-13)15-16(17)19-14(9-20)18-15/h3-9H,2H2,1H3,(H,18,19) |
InChI-Schlüssel |
YJFGSSWNMGQKAU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)C3=C(NC(=N3)C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-2-[3-(1-Aminoethyl)phenyl]-2,2-difluoroethanol](/img/structure/B13688433.png)


![(R)-1-[3-[Difluoro(methoxy)methyl]phenyl]ethanamine](/img/structure/B13688461.png)

![Diethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13688471.png)


![2-Amino-5-[4-(benzyloxy)phenyl]-1,3,4-thiadiazole](/img/structure/B13688491.png)
![6-bromospiro[3,4-dihydronaphthalene-2,1'-cyclopropane]-1-one](/img/structure/B13688497.png)
![5-Methylbenzo[d][1,3]dioxole-2-thione](/img/structure/B13688505.png)

![7-Bromobenzo[5,6][1,4]oxazino[2,3,4-kl]phenoxazine](/img/structure/B13688514.png)
![2-[4-(3-Azetidinyl)phenyl]butanoic Acid](/img/structure/B13688519.png)
